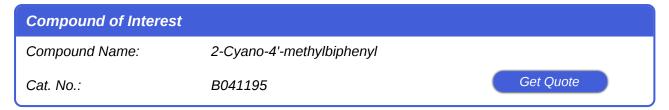


A Technical Guide to 2-Cyano-4'-methylbiphenyl: Properties and Synthesis

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyano-4'-methylbiphenyl, also known as 4'-methylbiphenyl-2-carbonitrile or OTBN, is a key intermediate in the synthesis of various pharmaceuticals, most notably the angiotensin II receptor antagonists (sartans) used in the management of hypertension. Its unique biphenyl structure with a strategically placed cyano group makes it a versatile building block in organic synthesis. This technical guide provides a comprehensive overview of the physical and chemical properties of **2-Cyano-4'-methylbiphenyl**, along with detailed experimental protocols for its synthesis.

Core Physical and Chemical Properties

The fundamental physical and chemical properties of **2-Cyano-4'-methylbiphenyl** are summarized below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

Physical Properties



Property	Value	Reference
Molecular Formula	C14H11N	[1]
Molecular Weight	193.24 g/mol	[1]
Appearance	White to off-white crystalline powder or flakes	[1]
Melting Point	49-53 °C	[1]
Boiling Point	Approximately 320-357 °C at 760 mmHg	
Solubility	Insoluble in water; Soluble in methanol and Tetrahydrofuran (THF)	
Density	Approximately 1.09 g/cm ³	_

Chemical Properties

Property	Description	Reference
IUPAC Name	4'-methyl-[1,1'-biphenyl]-2- carbonitrile	
CAS Number	114772-53-1	[1]
Stability	Stable under normal conditions of use and storage.	
Reactivity	Incompatible with strong oxidizing agents.	
Hazardous Decomposition	When heated to decomposition, it may emit toxic fumes including carbon oxides, nitrogen oxides, and hydrogen cyanide.	

Spectroscopic Data



Detailed spectroscopic data is essential for the identification and characterization of **2-Cyano-4'-methylbiphenyl**. While comprehensive spectral data is available in dedicated databases, a summary of key spectral information is provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR data can be found in spectral databases such as SpectraBase.[2] The spectra are consistent with the biphenyl structure containing a methyl and a cyano substituent.

Infrared (IR) Spectroscopy

The IR spectrum of **2-Cyano-4'-methylbiphenyl** exhibits characteristic absorption bands. The full spectrum can be viewed on platforms like SpectraBase.[3][4][5]

Mass Spectrometry (MS)

Mass spectrometry data is crucial for confirming the molecular weight of the compound. The key mass-to-charge ratio (m/z) peaks are:

m/z Top Peak: 193[6]

m/z 2nd Highest: 192[6]

m/z 3rd Highest: 165[6]

Experimental Protocols: Synthesis of 2-Cyano-4'-methylbiphenyl

Two primary synthetic routes for **2-Cyano-4'-methylbiphenyl** are the Grignard reaction and the Suzuki-Miyaura cross-coupling reaction. Both methods offer high yields and are scalable for industrial production.[7]

Grignard Reaction Synthesis

This method involves the coupling of a Grignard reagent, prepared from a substituted bromotoluene, with a cyanobiphenyl derivative.



Materials:

- Magnesium turnings
- p-Bromotoluene
- Anhydrous Tetrahydrofuran (THF)
- o-Bromobenzonitrile
- 1,3-Bis(diphenylphosphino)propane (dppp)
- Palladium(II) Chloride (PdCl2)
- · Anhydrous Dimethoxyethane
- 1N Hydrochloric acid

Procedure:

- Preparation of Grignard Reagent:
 - In a dry, nitrogen-purged reactor, add magnesium turnings.
 - Slowly add a solution of p-bromotoluene in anhydrous THF dropwise to initiate the Grignard reaction.
 - Once the reaction starts, add the remaining p-bromotoluene solution at a rate that maintains a gentle reflux.
- Coupling Reaction:
 - In a separate reactor under a nitrogen atmosphere, add anhydrous THF and dimethoxyethane.
 - Add the catalyst, PdCl₂/dppp complex (1 mol% based on o-bromobenzonitrile), followed by o-bromobenzonitrile.[7]
 - Heat the mixture to 65°C.



- Slowly add the prepared p-tolylmagnesium chloride solution to the heated mixture, controlling the exothermic reaction.
- After the addition is complete, stir the reaction mixture at 65°C for a short period to ensure the reaction goes to completion.[7]
- Cool the reaction mixture to room temperature.
- Work-up and Purification:
 - Quench the reaction by the slow addition of 1N Hydrochloric acid.
 - Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).[7]
 - o Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
 - Filter and concentrate the solvent under reduced pressure to obtain the crude product.
 - Purify the crude 2-cyano-4'-methylbiphenyl by recrystallization or column chromatography.[7]

Suzuki-Miyaura Cross-Coupling Synthesis

The Suzuki-Miyaura coupling is a versatile method for carbon-carbon bond formation, catalyzed by a palladium complex.

Materials:

- 4-Bromotoluene
- · Phenylboronic acid
- Palladium(II) Acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
- Sodium Carbonate (Na₂CO₃)
- Toluene



- Deionized water
- · Ethyl acetate

Procedure:

- Reaction Setup:
 - To a reaction vessel, add 4-bromotoluene (1.0 equivalent), phenylboronic acid (1.1 1.5 equivalents), and a suitable base such as sodium carbonate.
 - Add the palladium catalyst (e.g., Pd(OAc)₂ or Pd(PPh₃)₄, typically 1-5 mol%).
 - Add a solvent system, such as a mixture of toluene and water.[8]
- Reaction Execution:
 - Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours.[8]
 - Monitor the progress of the reaction using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Work-up and Purification:
 - Once the reaction is complete, cool the mixture to room temperature.
 - Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
 - Wash the organic layer sequentially with water and brine.[8]
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
 - The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-methylbiphenyl.[8]

Visualized Experimental Workflows



To further clarify the synthesis processes, the following diagrams illustrate the key steps in each experimental protocol.



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Grignard Synthesis Workflow for 2-Cyano-4'-methylbiphenyl.



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Suzuki-Miyaura Coupling Workflow for 4-Methylbiphenyl Synthesis.

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